1-(Imidazo[1,5-a]pyridin-5-yl)ethanone
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Overview
Description
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various agrochemicals and pharmaceuticals . The compound’s unique chemical structure and properties make it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine as a catalyst . Another approach utilizes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-5-yl)ethanone: Another imidazo-pyridine derivative with similar structural features.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character.
Uniqueness: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-imidazo[1,5-a]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3 |
InChI Key |
OLJPJPIUJXSNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=CN=CN21 |
Origin of Product |
United States |
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